molecular formula C14H18BrClN2O2 B1663742 SSR 180711 hydrochloride CAS No. 446031-79-4

SSR 180711 hydrochloride

Cat. No. B1663742
M. Wt: 361.66 g/mol
InChI Key: YNBXNVUZXFMNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SSR 180711 hydrochloride is an orally active, selective, and reversible α7 acetylcholine nicotinic receptor (n-AChRs) partial agonist . It can act on rat α7 n-AChR (Ki=22 nM; IC50=30 nM) and human α7 n-AChR (Ki=14 nM; IC50=18 nM) . SSR 180711 hydrochloride increases glutamatergic neurotransmission, ACh release, and long-term potentiation (LTP) in the hippocampus .


Molecular Structure Analysis

The molecular formula of SSR 180711 hydrochloride is C14H18BrClN2O2 . The InChI string representation of its structure is InChI=1S/C14H17BrN2O2.ClH/c15-11-1-3-13 (4-2-11)19-14 (18)17-10-9-16-7-5-12 (17)6-8-16;/h1-4,12H,5-10H2;1H . The canonical SMILES representation is C1CN2CCC1N(CC2)C(=O)OC3=CC=C(C=C3)Br.Cl .


Chemical Reactions Analysis

SSR 180711 hydrochloride is selective for the α7 receptor subtype compared to α4β2, α3β2, α3β4, and α1β1γδ human n-AChR subtypes (IC 50 >5 μM). SSR 180711 hydrochloride (10 μM) has no inhibition (lower than 50%) for the ionic channels, neurotransmitter, or peptide receptors .


Physical And Chemical Properties Analysis

The molecular weight of SSR 180711 hydrochloride is 361.66 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The exact mass is 360.02402 g/mol, and the monoisotopic mass is also 360.02402 g/mol .

Scientific Research Applications

Cognitive Enhancement in Schizophrenia

SSR180711 hydrochloride is a selective α7 nicotinic receptor (n-AChR) partial agonist. Research has demonstrated its efficacy in enhancing cognitive functions in models predictive of activity against cognitive symptoms associated with schizophrenia. SSR180711 has shown to improve episodic memory, reverse memory deficits induced by drugs, and restore impaired selective attention caused by neonatal treatment. It also displayed antidepressant-like properties in various tests, making it a promising agent for treating cognitive symptoms of schizophrenia and depressive symptoms common in schizophrenic patients (Pichat et al., 2007).

properties

IUPAC Name

(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2.ClH/c15-11-1-3-13(4-2-11)19-14(18)17-10-9-16-7-5-12(17)6-8-16;/h1-4,12H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBXNVUZXFMNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1N(CC2)C(=O)OC3=CC=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SSR 180711 hydrochloride

CAS RN

446031-79-4
Record name SSR-180711 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446031794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SSR-180711 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZY6YR5A3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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